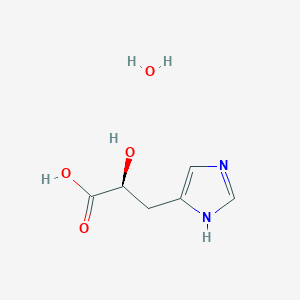

4-Ethoxyfluorophosphinyloxy TEMPO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

TEMPO and its derivatives are synthesized through various methods, including photochemical synthesis, which involves the use of TEMPO as an oxygen atom donor in the formation of complex compounds. For instance, the synthesis of 1,4-dicarbonyl compounds from alkyne-containing aryl iodides via photochemical C-I bond cleavage, intramolecular cyclization, oxidation, and intermolecular radical coupling has been reported, with TEMPO playing a crucial role as the oxygen atom donor in these transformations (Xu et al., 2021).

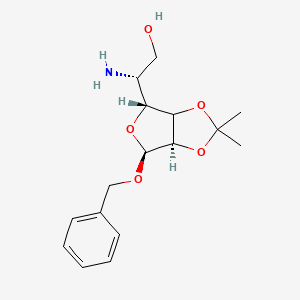

Molecular Structure Analysis

The molecular structures of TEMPO derivatives are analyzed through techniques such as X-ray crystallography. These analyses reveal the arrangements and interactions at the molecular level, contributing to our understanding of their properties and reactivity. For instance, the crystal structure and potential ferromagnetism of 4-acetyloxy TEMPO have been studied to understand the origin of magnetic phenomena in organic free radicals (Wang Yu, 2002).

Chemical Reactions and Properties

TEMPO derivatives participate in a variety of chemical reactions, showcasing properties such as radical scavenging and acting as catalysts. For example, the nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated secondary electrophiles, a general approach to the synthesis of compounds with a perfluoroalkyl substituent, demonstrate the role of TEMPO in inhibiting cross-coupling under certain conditions (Liang & Fu, 2015).

Physical Properties Analysis

The physical properties of TEMPO derivatives, such as their liquid-crystalline behavior, are influenced by their molecular structure. Studies on dissymmetric molecules, including TEMPO derivatives, reveal notable smectic properties and how molecular arrangements are influenced by fluorophilic and polar interactions (Duan et al., 1999).

Chemical Properties Analysis

The chemical properties of TEMPO derivatives, including their reactivity and stability, are crucial for their application in various fields. For example, the aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO showcases the catalytic abilities of TEMPO derivatives in facilitating complex chemical transformations (Han et al., 2011).

Aplicaciones Científicas De Investigación

Electrochromic Devices : TEMPO has been used in electrochromic devices (ECDs), demonstrating high absorbance attenuation in the visible range and reversible cycling stability (Hu et al., 2009).

Cytotoxicity and Autophagy in Cells : 4-Methoxy-TEMPO, a TEMPO derivative, induces cytotoxicity, autophagy, and DNA damage in HepG2 cells through mechanisms involving reactive oxygen species (ROS) and MAPK signaling pathways (Zhang et al., 2018).

Fluorescent Probes for Biological Detection : Dihydroxycoumarins, when combined with 4-hydroxy-TEMPO, serve as highly selective fluorescent probes for detecting 4-hydroxy-TEMPO in aqueous solutions, applicable in clinical and research settings (Żamojć et al., 2015).

Dynamic Nuclear Polarization (DNP) Experiments : TOTAPOL, a biradical containing TEMPO molecules, enhances the efficiency of microwave-driven DNP experiments, useful in the study of proteins and nucleic acids (Song et al., 2006).

Wood Cellulose Oxidation : TEMPO and its derivatives are effective in the oxidation of wood cellulose, leading to the production of individualized and surface-oxidized cellulose nanofibrils (Iwamoto et al., 2010).

Organic Radical Batteries : Poly(4-methacryloyloxy-TEMPO), synthesized through group-transfer polymerization, shows promise as an active electrode material in rechargeable organic radical batteries (Bugnon et al., 2007).

All-Organic Redox Batteries : An all-organic redox cell employing 4-Oxo TEMPO has been investigated for its electrochemical properties, highlighting its potential in energy storage applications (Park et al., 2015).

Redox Shuttle Additives in Li-Ion Cells : TEMPO and its derivatives, used as redox shuttle additives in Li-ion cells, show stability and potential for enhancing battery safety and efficiency (Buhrmester et al., 2006).

Propiedades

InChI |

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVLLLJUKXMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxyfluorophosphinyloxy TEMPO | |

CAS RN |

37566-53-3 |

Source

|

| Record name | 4-(Ethoxyfluorophosphinyloxy)-TEMPO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)